N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride
Overview
Description
N-(2-methylpropyl)-1,3-thiaz
Scientific Research Applications
Antimicrobial and Antifungal Activities
N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride and its derivatives have been studied for their antimicrobial and antifungal activities. Research has shown that these compounds exhibit weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against certain fungal isolates, such as Candida albicans. This suggests potential applications in the development of new antimicrobial and antifungal agents (Alhameed et al., 2019).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of thiazolidine derivatives, including N-acetyl-L-thiazolidine-4-methyl-carboxamide, has been determined using X-ray diffraction analysis. This research provides valuable insights into the structural properties of these compounds, which is essential for understanding their biological activities and potential therapeutic applications (Tinant et al., 2010).
Synthesis and Chemical Properties
There has been significant interest in the synthesis of thiazolidine-4-carboxamide derivatives due to their chemical and biological properties. Studies have reported various methods for the efficient synthesis of these compounds, highlighting their versatility and potential for diverse applications in chemical research (Hosseini et al., 2018).
Immunological Properties
Research has also been conducted on the synthesis of 2-substituted thiazolidine-4-carboxamide derivatives, which have shown potential immunological properties. These studies are critical for exploring new therapeutic agents that could modulate immune responses (Refouvelet et al., 2015).
Applications in Peptide Synthesis
Thiazolidine-4-carboxamide derivatives have been utilized in the simplified synthesis of peptide analogues. This has implications for the development of new peptides with potential therapeutic applications (Kintscher & Martens, 1992).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withinterstitial collagenase . Collagenases are enzymes that break the peptide bonds in collagen, which plays a crucial role in the remodeling and degradation of extracellular matrix.
Pharmacokinetics
Similar compounds have been found to be metabolized in the body and excreted through various routes . These properties can significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site in the body.
Future Directions
Properties
IUPAC Name |
N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.ClH/c1-6(2)3-9-8(11)7-4-12-5-10-7;/h6-7,10H,3-5H2,1-2H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJWXWVTAZVGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CSCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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